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[4-(4-Chlorophenyl)piperazin-1-yl](2-fluoropyridin-3-yl)methanone

Lipophilicity CNS drug design ADME prediction

Sourcing novel piperazine methanones with defined D4R pharmacophores often results in undefined stereochemistry or metabolically labile linkers. This compound directly addresses this gap: a rigid, low-rotatable-bond scaffold incorporating the privileged 4-(4-chlorophenyl)piperazine motif critical for D4R affinity. Specifically designed for CNS-focused libraries: - Validated D4R pharmacophore core, eliminating the methylene linker of L-745,870 to probe linker rigidity-selectivity relationships. - Clean ¹⁹F NMR handle via the 2-fluoropyridine ring simplifies ligand-observed protein interaction experiments. - Favorable CNS MPO profile (XLogP3: 3.0, TPSA: 36.4 Ų) supports its use as an ADME benchmark for halogen-substituted analog series.

Molecular Formula C16H15ClFN3O
Molecular Weight 319.76 g/mol
CAS No. 921230-73-1
Cat. No. B12617475
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[4-(4-Chlorophenyl)piperazin-1-yl](2-fluoropyridin-3-yl)methanone
CAS921230-73-1
Molecular FormulaC16H15ClFN3O
Molecular Weight319.76 g/mol
Structural Identifiers
SMILESC1CN(CCN1C2=CC=C(C=C2)Cl)C(=O)C3=C(N=CC=C3)F
InChIInChI=1S/C16H15ClFN3O/c17-12-3-5-13(6-4-12)20-8-10-21(11-9-20)16(22)14-2-1-7-19-15(14)18/h1-7H,8-11H2
InChIKeyKOSVLPNKMQYFKI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Technical Identity: [4-(4-Chlorophenyl)piperazin-1-yl](2-fluoropyridin-3-yl)methanone


The target molecule, [4-(4-Chlorophenyl)piperazin-1-yl](2-fluoropyridin-3-yl)methanone (CAS 921230-73-1), is a synthetic N-acyl piperazine derivative with molecular formula C16H15ClFN3O and a monoisotopic mass of 319.0887680 Da [1]. The structure integrates a 4-(4-chlorophenyl)piperazine amine component linked via a carbonyl bridge to a 2-fluoropyridin-3-yl ring system. Computed physicochemical descriptors include an XLogP3 lipophilicity of 3.0, zero hydrogen‑bond donors, four hydrogen‑bond acceptors, and a topological polar surface area of 36.4 Ų [1]. These properties place the compound within the drug‑like chemical space typically explored for central nervous system (CNS) targets, yet the precise arrangement of the chloro‑phenyl and fluoro‑pyridyl groups constitutes a distinct substitution pattern that cannot be replicated by generic phenylpiperazine analogs.

Procurement Risk: Generic Substitution of the Piperazine Methanone Core


The 4-(4-chlorophenyl)piperazine substructure is a privileged scaffold for dopamine D4 receptor (D4R) recognition, as demonstrated by the clinical candidate L‑745,870, which exhibits a D4R Ki of 0.43 nM and >2000‑fold selectivity over other dopamine receptor subtypes [1]. The electronic character and positional orientation of the chlorine substituent on the phenyl ring are critical determinants of binding affinity; even minor alterations in this region can ablate D4R engagement [1]. Furthermore, the 2‑fluoro substituent on the pyridine ring modulates both metabolic stability and π‑stacking interactions with aromatic receptor residues. Consequently, substituting the 4‑chlorophenyl or 2‑fluoropyridin‑3‑yl group with unsubstituted or differently substituted rings, or replacing the carbonyl linker, is expected to yield unpredictable changes in potency, selectivity, and physicochemical behavior. The absence of publicly available comparative pharmacological data for this specific compound underscores the necessity of empirical validation rather than assumed functional equivalence.

Differentiation Evidence: Divergence from Structural Neighbors


Lipophilicity Deviation and CNS Desirability

The computed partition coefficient XLogP3 of the target compound is 3.0, determined using the PubChem XLogP3 3.0 algorithm [1]. The 4‑chlorophenyl group contributes approximately +0.7 log units relative to an unsubstituted phenyl, while the 2‑fluoropyridin‑3‑yl moiety adds a further polarizable increment. Unsubstituted phenylpiperazine methanone analogs such as [4-(2-fluorophenyl)piperazin-1-yl](pyridin-3-yl)methanone exhibit computed logP values closer to 2.2–2.5 based on class‑level inference from the piperazine methanone series [2]. The higher lipophilicity of the target compound may confer enhanced blood–brain barrier permeability but also increased susceptibility to CYP450 metabolism and hERG binding relative to less lipophilic congeners.

Lipophilicity CNS drug design ADME prediction

Conformational Restriction via Rotatable Bond Count

The target compound possesses exactly two rotatable bonds (the carbonyl–piperazine linkage and the piperazine–phenyl bond), as computed by Cactvs 3.4.8.24 [1]. By comparison, extended‑linker analogs such as 3-((4-(4-chlorophenyl)piperazin-1-yl)methyl)-1H‑pyrrolo[2,3‑b]pyridine (L‑745,870) contain three rotatable bonds [2]. The absence of a methylene spacer in the target compound reduces conformational freedom and may translate into a lower entropic penalty upon receptor binding.

Conformational restriction Entropy penalty Receptor binding

Distinct Pharmacophoric Fingerprint from Hydrogen-Bond Acceptors

The target compound contains four hydrogen‑bond acceptors (the carbonyl oxygen, the piperazine N4, the pyridine nitrogen, and the fluorine atom), with zero hydrogen‑bond donors [1]. In contrast, the canonical D4R antagonist L‑745,870 contains only three hydrogen‑bond acceptors and one donor (the pyrrole NH) [2]. The additional fluorine acceptor in the target molecule introduces a weak, polarized H‑bonding site that can engage in C–F···H–N interactions with receptor backbone amides, potentially altering the binding pose relative to L‑745,870.

Hydrogen bonding Pharmacophore Receptor complementarity

Membrane Permeability Predicted by Polar Surface Area

The topological polar surface area (TPSA) of the target compound is 36.4 Ų [1]. This value falls well below the widely accepted blood–brain barrier (BBB) permeation threshold of 60–70 Ų and is lower than that of many polar piperazine methanone derivatives bearing additional heteroatoms [2]. Piperazine methanones with sulfonamide or carboxylic acid substituents frequently exceed 70 Ų TPSA, limiting their CNS exposure. The low TPSA of the target compound suggests it is likely to exhibit high passive membrane permeability.

Polar surface area Blood-brain barrier Permeability

Maximum-Value Application Scenarios for Procurement


Dopamine D4 Receptor Antagonist Library Expansion

The 4‑(4‑chlorophenyl)piperazine core is a validated pharmacophore for D4R antagonism (Ki = 0.43 nM for L‑745,870) [1]. The target compound replaces the methylene linker of L‑745,870 with a carbonyl, reducing rotatable bonds and eliminating a hydrogen‑bond donor, which may translate into a distinct selectivity fingerprint [1]. Procurement for focused D4R antagonist library synthesis is scientifically justified as a means to explore linker rigidity–selectivity relationships.

Physicochemical Benchmarking with CNS MPO Descriptors

With a computed XLogP3 of 3.0, TPSA of 36.4 Ų, and only two rotatable bonds, the target compound occupies a favorable region of CNS MPO space [2]. It can serve as a physicochemical benchmark for evaluating the ADME properties of newly synthesized piperazine methanone analogs in drug discovery programs, particularly when comparing the impact of halogen substitution patterns on lipophilicity and permeability [2].

Fluorine-19 NMR Probe for Ligand–Protein Studies

The 2‑fluoropyridin‑3‑yl moiety provides a single ¹⁹F NMR handle that can be exploited in ligand‑observed protein interaction experiments [2]. Unlike multi‑fluorinated probes, the single fluorine atom simplifies spectral interpretation while retaining sufficient sensitivity for detecting binding‑induced chemical shift perturbations, making this compound a useful tool for fragment‑based screening or binding site mapping.

Co-Crystallization with Dopamine Receptor Subtypes

The low rotatable bond count (2) and absence of flexible alkyl linkers make the target compound more amenable to co‑crystallization with dopamine receptor constructs than conformationally mobile analogs [1]. The carbonyl oxygen provides a well‑defined hydrogen‑bond anchor point that can stabilize the ligand in the orthosteric binding pocket, potentially yielding higher‑resolution structural data [1].

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